molecular formula C8H7ClN2O3 B371036 1-{2-Chloro-5-nitrophenyl}ethanone oxime

1-{2-Chloro-5-nitrophenyl}ethanone oxime

Cat. No.: B371036
M. Wt: 214.6g/mol
InChI Key: KIIYLFHCSNJNMO-YHYXMXQVSA-N
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Description

1-(2-Chloro-5-nitrophenyl)ethanone oxime is a nitro-substituted aromatic oxime derivative characterized by a ketoxime functional group (-C=N-OH) attached to a chloronitrophenyl backbone. Its molecular formula is C₈H₆ClN₂O₃, derived from the parent ketone, 1-(5-chloro-2-nitrophenyl)ethanone (CAS 71002-71-6), through oximation . The compound’s synthesis typically involves refluxing the ketone precursor with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate, under ethanol or methanol solvent conditions . This method is standard for oxime formation and ensures high yields when monitored via TLC .

Key spectral data for structural confirmation include ¹H NMR (showing characteristic oxime proton at δ 8–9 ppm) and ESI-HRMS (exact mass: ~213.01 g/mol for [M+H]⁺).

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.6g/mol

IUPAC Name

(NZ)-N-[1-(2-chloro-5-nitrophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7ClN2O3/c1-5(10-12)7-4-6(11(13)14)2-3-8(7)9/h2-4,12H,1H3/b10-5-

InChI Key

KIIYLFHCSNJNMO-YHYXMXQVSA-N

SMILES

CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-chloro-5-nitrophenyl)ethanone oxime becomes evident when compared to related aromatic oximes and ethanone derivatives. Below is a detailed analysis:

Table 1: Physicochemical and Structural Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Key Properties/Applications References
1-(2-Chloro-5-nitrophenyl)ethanone oxime Not reported C₈H₆ClN₂O₃ 2-Cl, 5-NO₂, oxime at C1 Not reported Potential acetylcholinesterase reactivation?
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 5-Cl, 2-OH, 3-CH₂OH 97–98 Antibacterial activity
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone 288401-07-0 C₉H₈ClNO₄ 5-Cl, 2-OH, 4-CH₃, 3-NO₂ Not reported High structural similarity (0.89)
(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime 59986-55-9 C₂₂H₂₈ClNO₂ 3-Cl, 2-OH, 5-nonyl, oxime at C1 Not reported Surfactant/industrial applications
1-(4-{[(1E)-2-Substituted phenylethylidene]amino}phenyl)ethanone oxime Not reported Variable Variable aryl substituents 120–150 Acetylcholinesterase reactivation

Structural and Functional Insights

Chloro vs. Hydroxy Groups: Replacement of the 2-hydroxy group (as in [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) with a chloro atom reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .

Biological Activity: Acetylcholinesterase Reactivation: Schiff base oximes (e.g., 1-(4-{[(1E)-2-substituted phenylethylidene]amino}phenyl)ethanone oxime derivatives) demonstrate significant acetylcholinesterase reactivation (IC₅₀: 10–50 µM) . The target compound’s nitro group may enhance binding affinity to enzyme active sites, though this requires experimental validation. Cytotoxicity: Pyrazole-containing oxime esters (e.g., 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime) show cytotoxicity in neuroblastoma cells (IC₅₀: 15–30 µM) . The nitro and chloro groups in the target compound may similarly influence apoptotic pathways.

Synthetic Methodology: The target compound follows a standard oximation protocol (reflux with NH₂OH·HCl/NaOAc) , whereas analogs with bulky substituents (e.g., nonyl groups in CAS 59986-55-9) require specialized purification techniques like recrystallization from hexane-ethyl acetate .

Key Research Findings

  • Hydrogen Bonding: Intramolecular hydrogen bonds (O-H···O, N-OH···O) stabilize the oxime tautomer in analogs like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, as confirmed by NMR . Similar stabilization likely occurs in the target compound.
  • Industrial Applications: Long-chain substituents (e.g., nonyl in CAS 59986-55-9) improve surfactant properties but reduce crystallinity compared to simpler nitro/chloro derivatives .

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